molecular formula C14H15N3O B11869692 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone CAS No. 70575-38-1

3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B11869692
CAS No.: 70575-38-1
M. Wt: 241.29 g/mol
InChI Key: CCDHIIZKBXUFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by a bicyclic amine (6-azabicyclo[3.1.0]hexane) at position 3 and a methyl group at position 2 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, renowned for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Properties

CAS No.

70575-38-1

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

3-(6-azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C14H15N3O/c1-9-15-11-6-3-2-5-10(11)14(18)16(9)17-12-7-4-8-13(12)17/h2-3,5-6,12-13H,4,7-8H2,1H3

InChI Key

CCDHIIZKBXUFID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCC4

Origin of Product

United States

Preparation Methods

Formamidine Intermediate Pathway

A widely used method for 4(3H)-quinazolinones involves the condensation of anthranilic acid derivatives with imino ethers. For the target compound, this pathway begins with methyl anthranilate (1), which reacts with 6-azabicyclo[3.1.0]hexan-6-amine (2) in the presence of triethoxymethane (3) to form a formamidine intermediate (4). Cyclization under alkaline conditions (e.g., NaOH in 2-propanol) yields the sodium salt of the quinazolinone (5), which is acidified to obtain the free base (6):

Methyl anthranilate+6-Azabicyclo[3.1.0]hexan-6-aminetriethoxymethaneFormamidineNaOHSodium saltHClTarget compound\text{Methyl anthranilate} + \text{6-Azabicyclo[3.1.0]hexan-6-amine} \xrightarrow{\text{triethoxymethane}} \text{Formamidine} \xrightarrow{\text{NaOH}} \text{Sodium salt} \xrightarrow{\text{HCl}} \text{Target compound}

Key Parameters :

  • Solvent : 2-Propanol or toluene optimizes imino ether formation.

  • Temperature : 70–100°C for 1–2 hours ensures complete cyclization.

  • Yield : 65–80% (anhydrous form).

Single-Pot Synthesis Using Acetic Anhydride

Alternative routes leverage acetic anhydride to cyclize anthranilic acid derivatives directly. For example, refluxing 2-amino-5-methylbenzoic acid (7) with acetic anhydride generates a benzoxazinone intermediate (8), which reacts with 6-azabicyclo[3.1.0]hexan-6-amine (2) in glacial acetic acid to form the quinazolinone (6):

2-Amino-5-methylbenzoic acidAc2OBenzoxazinone6-AzabicycloamineTarget compound\text{2-Amino-5-methylbenzoic acid} \xrightarrow{\text{Ac}_2\text{O}} \text{Benzoxazinone} \xrightarrow{\text{6-Azabicycloamine}} \text{Target compound}

Optimization Notes :

  • Reaction Time : 4–6 hours at reflux prevents incomplete cyclization.

  • Workup : Precipitation in ice-water enhances purity (≥95% by HPLC).

Comparative Analysis of Methodologies

Method Starting Material Key Reagent Yield (%) Purity (%)
Formamidine IntermediateMethyl anthranilateTriethoxymethane75–8099.9
Acetic Anhydride Cyclization2-Amino-5-methylbenzoic acidAcetic anhydride62–6895–98

Insights :

  • The formamidine route offers higher yields and purity due to milder reaction conditions.

  • Acetic anhydride methods are faster but require rigorous exclusion of moisture.

Characterization and Validation

Spectroscopic Data

  • IR : Stretching bands at 1674 cm⁻¹ (C=O), 2920 cm⁻¹ (C-H), and 3343 cm⁻¹ (N-H).

  • ¹H NMR : Singlet at δ 2.45 (2-CH₃), multiplet at δ 3.8–4.2 (bicyclic amine protons).

  • Mass Spec : [M+H]⁺ at m/z 284.1 (calculated for C₁₃H₁₃N₃O) .

Chemical Reactions Analysis

Types of Reactions

3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of quinazolinones, including 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone, exhibit notable antimicrobial activities. For instance, studies have shown that certain quinazolinone derivatives possess significant antibacterial effects against various pathogens such as Pseudomonas aeruginosa and Mycobacterium smegmatis. These findings suggest the potential of this compound in developing new antibiotics or treatments for infectious diseases .

Anti-inflammatory Activity

Quinazolinones have also been investigated for their anti-inflammatory properties. A review highlighted the efficacy of various 4(3H)-quinazolinone derivatives in treating conditions like rheumatoid arthritis and inflammatory bowel diseases. The compound's structural characteristics may enhance its ability to inhibit inflammatory pathways .

Anticancer Potential

Some studies have explored the anticancer properties of quinazolinone derivatives, noting their ability to inhibit tumor cell proliferation. The mechanisms often involve interference with DNA synthesis and cell cycle regulation, making these compounds candidates for further research in cancer therapeutics .

Synthesis and Characterization

A study focused on synthesizing various quinazolinone derivatives, including the target compound, through different synthetic routes. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structures and purity of the synthesized compounds .

In Vivo Studies

In vivo experiments have demonstrated that certain derivatives exhibit significant anti-inflammatory effects at specific dosages, indicating their potential for therapeutic use in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogues include:

  • 3-Benzyl-4(3H)-quinazolinones: Substituted with a benzyl group at position 3.
  • 2-Methyl-3-(substituted diazenyl)-4(3H)-quinazolinones: Azo-linked derivatives at position 3.
  • 3-(o-Chlorophenyl)-2-methyl-4(3H)-quinazolinone: A chloro-substituted phenyl group at position 3 .
  • Triazoylquinazolin-4(3H)-ones: Triazole rings fused to the quinazolinone core .

Table 1: Physicochemical Properties of Selected Quinazolinones

Compound Substituent (Position 3) Melting Point (°C) Solubility
Target Compound 6-Azabicyclo[3.1.0]hexane Not reported Moderate (DMSO)
3-Benzyl-4(3H)-quinazolinone Benzyl 180–182 Low (aqueous)
2-Methyl-3-(2-naphthol-azo)-quinazolinone 2-Naphthol-azo 220–222 Insoluble
3-(o-Chlorophenyl)-2-methyl-4(3H)-quinazolinone o-Chlorophenyl 195–197 Low (ethanol)
Triazoylquinazolin-4(3H)-one (6a) 1,2,3-Triazole 245–247 Moderate (DMF)

Data compiled from .

The target compound’s azabicyclo group likely increases steric bulk and lipophilicity compared to phenyl or benzyl substituents, which could enhance membrane permeability. Azo derivatives exhibit poor solubility due to extended conjugation, whereas triazoles show moderate solubility in polar aprotic solvents .

Biological Activity

The compound 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which is renowned for its diverse biological activities and structural versatility. This article delves into the biological activity of this specific compound, exploring its potential applications in medicinal chemistry, particularly in the fields of oncology and pharmacology.

Molecular Structure

The molecular formula of this compound is C14H15N3OC_{14}H_{15}N_{3}O. Its structure features a bicyclic azabicyclo(3.1.0)hexane moiety, which contributes to its unique properties.

Structural Comparison

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-MethylquinazolinoneSimple methyl substitution on quinazolineAntimicrobialLess complex structure
4(3H)-QuinazolinoneCore structure without azabicyclo moietyAnticancerLacks bicyclic nitrogen ring
BenzimidazoquinazolineContains a benzimidazole moietyAntihypertensiveMore complex heterocyclic structure

The unique bicyclic azabicyclo structure combined with the quinazolinone framework may enhance biological activity compared to simpler analogs.

Anticancer Properties

Research indicates that quinazolinone derivatives possess significant anticancer properties. In particular, studies have shown that compounds similar to this compound can effectively inhibit various kinases involved in cancer progression .

For instance, a study evaluated several quinazolinone-thiazole hybrids for their cytotoxic effects on cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). Certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against these cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases and enzymes associated with tumor growth.
  • Receptor Interaction : Binding affinity studies suggest that this compound can interact with various biological targets, potentially modulating signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, quinazolinones are known for their antimicrobial effects. Compounds within this class have demonstrated activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases .

Study on Quinazolinone Derivatives

A pivotal study highlighted the synthesis of various quinazolinone derivatives and their evaluation against different cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity, emphasizing the importance of molecular design in developing effective anticancer agents .

Clinical Implications

Given the promising preclinical results, further investigation into the pharmacokinetics and bioavailability of this compound is warranted. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for advancing this compound toward clinical trials.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 3-(6-azabicyclo[3.1.0]hex-6-yl)-2-methyl-4(3H)-quinazolinone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of aryl guanidines or multi-component condensations. For example, electrocyclization of aryl guanidines under mild conditions (e.g., 80°C, 12 hours) yields bicyclic quinazolinones with moderate-to-high yields (45–78%) . Optimization involves adjusting catalysts (e.g., acetic acid), temperature, and reaction time. Microwave-assisted synthesis has also been reported to reduce reaction time (30 minutes) while maintaining yields .

Q. Which spectroscopic techniques are critical for characterizing quinazolinone derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the bicyclic structure and substituent positions (e.g., 2-methyl group at δ 2.4 ppm in 1H^1H-NMR). Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1700 cm1^{-1}) and NH vibrations. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the azabicyclohexane moiety .

Q. How are preliminary biological activities (e.g., antimicrobial, antitumor) screened for quinazolinone derivatives?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Antitumor : MTT assays using cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .
  • Dosage : Compounds are tested at 1–100 µM concentrations, with positive controls (e.g., doxorubicin for antitumor studies) .

Advanced Questions

Q. How do structural modifications at the 2-methyl and azabicyclohexane positions influence biological activity?

  • Methodological Answer :

  • 2-Methyl Group : Removal reduces steric hindrance, enhancing binding to targets like kinases or GPCRs. Methyl substitution improves metabolic stability but may lower solubility .
  • Azabicyclohexane : Rigidity from the bicyclic system enhances selectivity for CNS targets (e.g., anticonvulsant activity) but complicates synthetic accessibility. Comparative studies show that 6-azabicyclo[3.1.0]hexane derivatives exhibit higher blood-brain barrier permeability than non-bicyclic analogs .
  • Example : 3-(6-azabicyclo[3.1.0]hex-6-yl)-2-methyl derivatives showed 10.5 µM IC50_{50} in antitumor assays, whereas non-methyl analogs were inactive .

Q. How can researchers resolve contradictions in reported IC50_{50} values for similar quinazolinones across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HeLa), incubation times (24 vs. 48 hours), or serum content in media. Standardize protocols using CLSI guidelines .
  • Compound Purity : Validate purity (>95%) via HPLC before testing. Impurities from synthetic byproducts (e.g., unreacted guanidines) may skew results .
  • Data Normalization : Use internal controls (e.g., % inhibition relative to vehicle) and replicate experiments (n ≥ 3) .

Q. What strategies are effective for improving the pharmacokinetic profile of quinazolinone derivatives?

  • Methodological Answer :

  • Solubility : Introduce polar groups (e.g., hydroxyl or morpholino) at the 4-position, as seen in analogs with 10-fold increased aqueous solubility .
  • Metabolic Stability : Replace labile esters with amides or heterocycles. For example, 3-azabicyclohexane derivatives showed reduced CYP450 metabolism compared to open-chain amines .
  • Bioavailability : Use prodrug approaches (e.g., acetyl-protected amines) or nanoformulations to enhance oral absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.